molecular formula C8H10N2O2S B13714711 2-Amino-3-(cyclopropylsulfonyl)pyridine

2-Amino-3-(cyclopropylsulfonyl)pyridine

Cat. No.: B13714711
M. Wt: 198.24 g/mol
InChI Key: JZQAASUBHMHLLZ-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopropylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the second position and a cyclopropylsulfonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyridine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclopropylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(cyclopropylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(methylsulfonyl)pyridine
  • 2-Amino-3-(ethylsulfonyl)pyridine
  • 2-Amino-3-(propylsulfonyl)pyridine

Uniqueness

2-Amino-3-(cyclopropylsulfonyl)pyridine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-cyclopropylsulfonylpyridin-2-amine

InChI

InChI=1S/C8H10N2O2S/c9-8-7(2-1-5-10-8)13(11,12)6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10)

InChI Key

JZQAASUBHMHLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=C(N=CC=C2)N

Origin of Product

United States

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